molecular formula C16H19FN2O2 B2907209 tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate CAS No. 1579291-64-7

tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate

Cat. No.: B2907209
CAS No.: 1579291-64-7
M. Wt: 290.338
InChI Key: NQSIUGCDQVQEEY-UHFFFAOYSA-N
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Description

Tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C16H19FN2O2 and its molecular weight is 290.338. The purity is usually 95%.
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Scientific Research Applications

Condensation Reactions and Chemical Synthesis

Research indicates the utility of tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate in novel condensation reactions, specifically in the development of new synthetic pathways. For instance, it has been used in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This process, facilitated by di-tert-butyl dicarbonate (Boc2O), catalytic 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine, is applicable to a wide range of non-nucleophilic nitrogen compounds, including indoles and pyrroles, showcasing its versatility in acylation reactions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

Radiopharmaceutical Synthesis

Another significant application is in the radiosynthesis of [(18)F]T807, a tau radiopharmaceutical used in PET imaging for neurodegenerative diseases. A simplified one-step method for its synthesis involves using a more soluble protected precursor, demonstrating the compound's role in facilitating the production of clinically relevant radiotracers. This advancement underscores the importance of this compound in developing new diagnostic tools for early clinical trials (Shoup et al., 2013).

Organic and Medicinal Chemistry

Furthermore, this compound is integral to the synthesis and development of new organic molecules with potential medicinal applications. It has been involved in coupling reactions with arylboronic acids to produce series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, indicating its role in diversifying pharmacophore models for drug discovery and development (Wustrow & Wise, 1991).

Mechanism of Action

Properties

IUPAC Name

tert-butyl 6-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-11-12-8-10(17)4-5-13(12)18-14(11)9-19/h4-5,8,18H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSIUGCDQVQEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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